1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride
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Overview
Description
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride typically involves multi-step reactions. One common method includes the reaction of 3-bromo-4-fluoroacetophenone with phenylmagnesium bromide to form the corresponding alcohol, which is then converted to the amine through reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to target proteins, potentially leading to inhibition or activation of specific biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and receptor interactions .
Comparison with Similar Compounds
1-(3-Bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride can be compared with other similar compounds such as:
- 3-Bromo-4-fluorophenylboronic acid
- 3-Bromo-4-fluorophenol
- (3-Bromo-4-fluorophenyl)boronic acid
These compounds share similar structural features but differ in their functional groups and specific applications. The presence of the amine group in this compound makes it unique and suitable for different types of chemical reactions and applications compared to its analogs .
Properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)-3-phenylpropan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrFN.ClH/c16-13-10-12(7-8-14(13)17)15(18)9-6-11-4-2-1-3-5-11;/h1-5,7-8,10,15H,6,9,18H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHGWZAKIOOFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(C2=CC(=C(C=C2)F)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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